molecular formula C28H30INO B1683870 イドキシフェン CAS No. 116057-75-1

イドキシフェン

カタログ番号: B1683870
CAS番号: 116057-75-1
分子量: 523.4 g/mol
InChIキー: JJKOTMDDZAJTGQ-DQSJHHFOSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Efficacy in Metastatic Breast Cancer

Idoxifene has been evaluated in several clinical trials for its effectiveness in treating metastatic breast cancer, particularly in patients who have developed resistance to tamoxifen. In a randomized phase II trial involving 56 postmenopausal women with advanced breast cancer, idoxifene demonstrated modest clinical activity. The overall clinical benefit rate was reported at 16%, with a median duration of clinical benefit of 9.8 months . In comparison, an increased dose of tamoxifen did not yield any objective responses in the same cohort .

Study Population Dosage Clinical Benefit Rate Median Duration
Phase II Trial56 postmenopausal women40 mg/day idoxifene16%9.8 months
Tamoxifen ComparisonSame cohortIncreased dose of tamoxifen9%Not specified

Comparison with Tamoxifen

In another study comparing idoxifene directly with tamoxifen among 321 postmenopausal patients, idoxifene showed similar efficacy and toxicity profiles. The complete response plus partial response rates were 13% for idoxifene compared to 9% for tamoxifen . Notably, the median time to progression was longer for idoxifene (166 days) than for tamoxifen (140 days), suggesting a potential advantage in treatment duration .

Effects on Bone Health and Lipid Metabolism

Idoxifene has also been studied for its effects on bone mineral density and lipid profiles in postmenopausal women. In ovariectomized rat models, idoxifene completely prevented bone loss and significantly reduced total serum cholesterol levels . This dual action suggests that idoxifene may not only serve as an effective anti-cancer agent but also promote bone health and improve lipid metabolism.

Parameter Effect of Idoxifene
Bone Mineral DensityPrevented loss in lumbar and proximal tibial bones
Total Serum CholesterolReduced significantly at doses of 0.5 mg/kg/day

Mechanistic Insights

Research indicates that idoxifene operates through specific mechanisms that differentiate it from traditional estrogens. It exhibits minimal uterotrophic activity while blocking estrogen-induced gene expression in endometrial cells . This mechanism is crucial as it suggests a lower risk of endometrial hyperplasia compared to other treatments.

Safety Profile

The safety profile of idoxifene appears favorable when compared to tamoxifen. Reported adverse effects such as hot flashes and mild nausea were similar between both drugs . This similarity in side effects indicates that idoxifene may be a viable alternative for patients who cannot tolerate tamoxifen or have developed resistance.

生化学分析

準備方法

イドキシフェンの合成には、いくつかのステップが含まれる。 大規模な合成ルートの1つには、以下のステップが含まれる :

    フリーデル・クラフツアシル化: 2-クロロエトキシベンゼンは、2-フェニル酪酸でアシル化される。

    4-ヨードフェニルリチウムとの反応: 得られたケトンは、1,4-ジヨードベンゼンのモノリチオ化によって調製される4-ヨードフェニルリチウムと反応させる。

    最終生成物の形成: 最終生成物であるイドキシフェンは、精製後に得られる。

化学反応の分析

イドキシフェンは、以下のものを含む様々な種類の化学反応を起こす。

    酸化: イドキシフェンは、特定の条件下で酸化されて対応する酸化物を形成することができる。

    還元: 脱ヨウ素化誘導体を形成するために還元することができる。

    置換: イドキシフェンは、特にヨウ素原子を含む置換反応を起こすことができる。

これらの反応で一般的に使用される試薬および条件には、酸化剤として過マンガン酸カリウム、還元剤として水素化リチウムアルミニウム、置換反応のための求核剤などがある。これらの反応から形成される主な生成物は、使用される試薬および条件によって異なる。

科学研究への応用

    化学: イドキシフェンの独特の構造は、SERMの活性に対するヨウ素置換の影響を調べるための貴重な化合物となる。

    生物学: 様々な生物学的プロセスにおけるエストロゲン受容体の役割を理解するために、研究で使用されてきた。

    医学: イドキシフェンは、乳がんと閉経後骨粗鬆症の治療の可能性について調査された。

    産業: 市販されていないものの、イドキシフェンの合成と性質は、他のSERMの開発のための貴重な知見を提供してきた。

類似化合物との比較

イドキシフェンは、タモキシフェン、ラロキシフェン、トレミフェンなどの他の選択的エストロゲン受容体モジュレーターに似ている . それは、それを際立たせる独自の機能を持っている:

これらの独自の機能は、イドキシフェンを研究および潜在的な治療用途のための貴重な化合物にする。

生物活性

Idoxifene is a novel selective estrogen receptor modulator (SERM) that has garnered attention for its unique biological activities, particularly in the context of bone health and lipid metabolism. This compound exhibits a distinct pharmacological profile compared to traditional SERMs like tamoxifen, making it a subject of interest in various clinical and preclinical studies.

Idoxifene demonstrates a tissue-selective mechanism of action, functioning as an estrogen agonist in bone tissue while acting as an antagonist in the uterus. This selective activity is attributed to its stronger affinity for estrogen receptor alpha (ERα) compared to tamoxifen, with a reported 2.5 to 5-fold greater affinity . The compound inhibits estrogen-induced gene expression in endometrial cells, thereby minimizing the risk of uterine hyperplasia, a common side effect associated with other SERMs .

Effects on Bone Health

Research indicates that idoxifene effectively prevents bone loss, particularly in ovariectomized (Ovx) rat models. In a study where idoxifene was administered at doses of 0.5 mg/kg·day and 2.5 mg/kg·day, significant preservation of lumbar and proximal tibial bone mineral density (BMD) was observed over a two-month treatment period . This suggests that idoxifene can mitigate the adverse effects of estrogen withdrawal on bone health.

Lipid Metabolism

Idoxifene also exhibits beneficial effects on lipid metabolism. It was shown to reduce total serum cholesterol levels in Ovx rats, with maximal reduction observed at the lower dose of 0.5 mg/kg·day . This lipid-lowering effect may contribute to its potential cardiovascular benefits.

Uterine Effects

Unlike tamoxifen, idoxifene displays minimal uterotrophic activity, which is critical for reducing the risk of endometrial cancer associated with long-term SERM use. Histological evaluations revealed myometrial and endometrial atrophy in Ovx rats treated with idoxifene, reinforcing its antagonistic effects on uterine tissue .

Efficacy and Tolerability

Clinical trials have demonstrated that idoxifene is well-tolerated among patients with metastatic breast cancer. A phase I study indicated that while some patients experienced mild side effects (e.g., hot flashes), these were comparable to those seen with tamoxifen . In another randomized phase II study focusing on breast cancer treatment, idoxifene showed promise in stabilizing disease progression in some patients .

Comparative Studies

A direct comparison between idoxifene and tamoxifen revealed that idoxifene has reduced agonist activity on breast and uterine tissues compared to tamoxifen, which may make it a safer alternative for long-term use in hormone-sensitive cancers .

Data Summary

Parameter Idoxifene Tamoxifen
Affinity for ERα 2.5-5 fold greaterStandard
Bone Density Preservation Significant (Ovx rats)Moderate
Cholesterol Reduction Yes (maximal at 0.5 mg/kg)Not specified
Uterotrophic Activity MinimalModerate
Common Side Effects Hot flashes (13%)Hot flashes (15%)

特性

IUPAC Name

1-[2-[4-[(E)-1-(4-iodophenyl)-2-phenylbut-1-enyl]phenoxy]ethyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30INO/c1-2-27(22-8-4-3-5-9-22)28(23-10-14-25(29)15-11-23)24-12-16-26(17-13-24)31-21-20-30-18-6-7-19-30/h3-5,8-17H,2,6-7,18-21H2,1H3/b28-27-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJKOTMDDZAJTGQ-DQSJHHFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(C1=CC=C(C=C1)OCCN2CCCC2)C3=CC=C(C=C3)I)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C(/C1=CC=C(C=C1)OCCN2CCCC2)\C3=CC=C(C=C3)I)/C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5043926
Record name Idoxifene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5043926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

523.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116057-75-1
Record name Idoxifene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116057-75-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Idoxifene [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116057751
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Idoxifene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5043926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IDOXIFENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/456UXE9867
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Idoxifene
Reactant of Route 2
Reactant of Route 2
Idoxifene
Reactant of Route 3
Idoxifene
Reactant of Route 4
Reactant of Route 4
Idoxifene
Reactant of Route 5
Reactant of Route 5
Idoxifene
Reactant of Route 6
Reactant of Route 6
Idoxifene

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。